oxolan-2-ylmethyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
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Overview
Description
Oxolan-2-ylmethyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-ylmethyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. The reaction conditions usually involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure the process is scalable and economically viable .
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Oxolan-2-ylmethyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The exact mechanism of action for oxolan-2-ylmethyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities.
2-Azabicyclo[3.2.1]octane Derivatives: These compounds also feature a bicyclic scaffold and have been studied for their potential in drug discovery.
Uniqueness
Oxolan-2-ylmethyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
oxolan-2-ylmethyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-18(23-12-14-7-4-8-22-14)19-17-15-10-20(11-16(15)17)9-13-5-2-1-3-6-13/h1-3,5-6,14-17H,4,7-12H2,(H,19,21)/t14?,15-,16+,17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCWKRBGDDTTID-HPZPOOBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)NC2C3C2CN(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)COC(=O)NC2[C@H]3[C@@H]2CN(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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